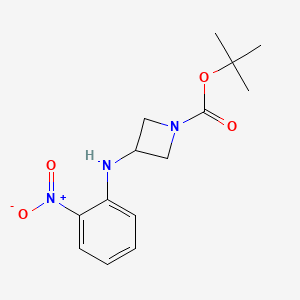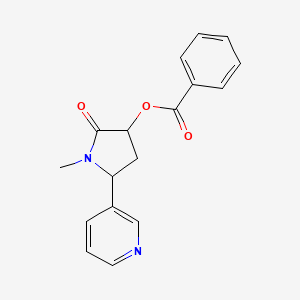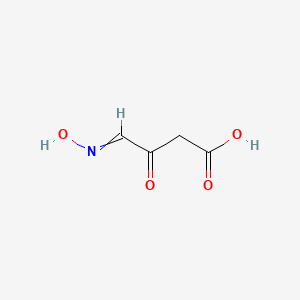![molecular formula C14H24N2O6 B13894057 cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)
cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid): is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8-Oxa-3-azabicyclo[4.2.0]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: While specific industrial production methods for cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) are not widely documented, the compound can be synthesized in laboratory settings using the aforementioned synthetic routes. Industrial production would likely involve scaling up these laboratory methods while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-8-Oxa-3-azabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with modified functional groups.
Scientific Research Applications
cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure, commonly found in tropane alkaloids.
Tropinone Derivatives: Compounds derived from tropinone that share structural similarities with cis-8-Oxa-3-azabicyclo[4.2.0]octane.
Uniqueness: cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid) is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination of elements and the specific arrangement of atoms confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
(1S,6R)-8-oxa-3-azabicyclo[4.2.0]octane;oxalic acid |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m11./s1 |
InChI Key |
UGGLGSYLEYRIMF-LDCPCGJSSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CO2.C1CNC[C@@H]2[C@H]1CO2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CNCC2C1CO2.C1CNCC2C1CO2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


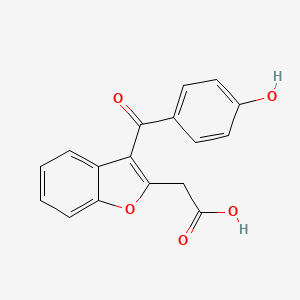
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)
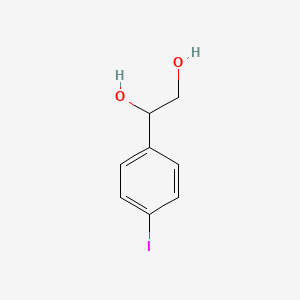
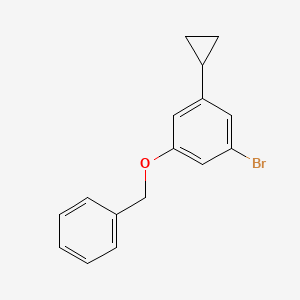
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
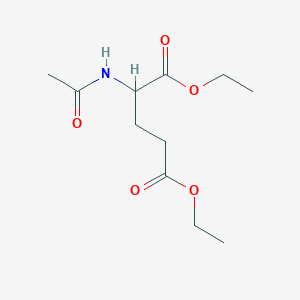
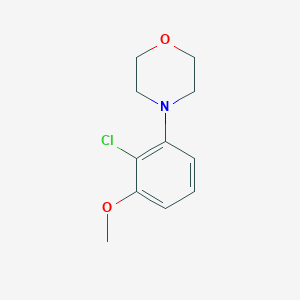
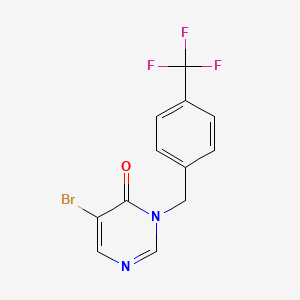
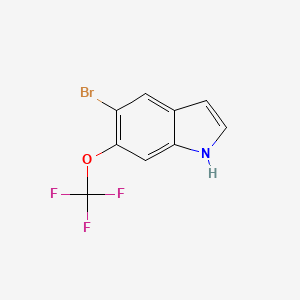
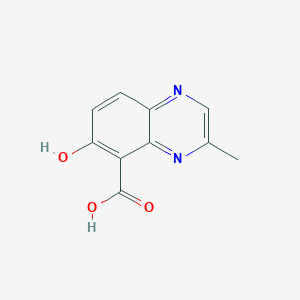
![1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
